N3-(Butyn-3-yl)uridine

RNA Therapeutics siRNA Stability Antisense Oligonucleotides

Researchers using 5-ethynyluridine (5-EU) for RNA metabolic labeling face dose-limiting cytotoxicity and structural perturbation of RNA duplexes, undermining long-term experiments. N3-(Butyn-3-yl)uridine addresses these limitations through site-specific N3-alkynylation: • Preserves Watson-Crick base-pairing geometry, maintaining native RNA folding and target recognition • Confers nuclease resistance via N3-alkylation, extending oligonucleotide therapeutic half-life in biological fluids • Enables CuAAC click conjugation to azide-functionalized fluorophores, biotin, or delivery vehicles without disrupting duplex structure Supplied as ≥98% pure solid; ambient-temperature shipping; global delivery for research use.

Molecular Formula C13H16N2O6
Molecular Weight 296.28 g/mol
Cat. No. B15141182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-(Butyn-3-yl)uridine
Molecular FormulaC13H16N2O6
Molecular Weight296.28 g/mol
Structural Identifiers
SMILESC#CCCN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C13H16N2O6/c1-2-3-5-14-9(17)4-6-15(13(14)20)12-11(19)10(18)8(7-16)21-12/h1,4,6,8,10-12,16,18-19H,3,5,7H2/t8-,10?,11+,12-/m1/s1
InChIKeyNSEWKYHWYZEWOU-LABGDYGKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N3-(Butyn-3-yl)uridine: A Unique N3-Alkynyl Uridine Click Chemistry Probe for RNA Research Procurement


N3-(Butyn-3-yl)uridine is a synthetic uridine analog belonging to the class of N3-substituted nucleosides, characterized by a terminal butynyl alkyne chain at the N3 position of the uracil base. This structural modification distinguishes it from other alkyne-functionalized uridines, such as the commonly used 5-ethynyluridine (5-EU), which bear the alkyne at the C5 position. The compound's terminal alkyne moiety enables highly specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry for bioconjugation and detection [1]. This specific N3-modification is a key strategy for altering nucleoside properties without directly interfering with Watson-Crick base-pairing hydrogen bonds, a critical factor for applications requiring minimal disruption to nucleic acid structure [2]. It serves as a valuable chemical probe for investigating RNA functions, interactions, and metabolic labeling in cellular and in vivo models.

CuAAC click chemistry probe with terminal alkyne handle
N3-alkynyl modification preserves Watson-Crick base-pairing interactions
Supports RNA metabolic labeling and structural probing in cellular and in vivo models

Why N3-(Butyn-3-yl)uridine Cannot Be Substituted by Generic Alkyne-Uridines for RNA Research Procurement


The specific position of the alkyne modification on the uridine ring dictates its biological behavior and experimental utility. Generic substitution with a C5-alkynyl uridine, such as the widely used 5-ethynyluridine (5-EU), is not scientifically equivalent. C5-modifications are known to be efficiently incorporated by RNA polymerases and have been established as a standard for metabolic RNA labeling [1]. However, this high incorporation rate is also linked to significant cellular toxicity and potential interference with endogenous RNA processing [2]. In contrast, N3-substituted uridines, like N3-(Butyn-3-yl)uridine, introduce the functional alkyne group at a position that is not directly involved in Watson-Crick base pairing. This fundamental difference suggests a distinct profile of enzymatic recognition and reduced potential for disrupting normal RNA function, a key differentiator for applications where maintaining native RNA biology is paramount [3]. Thus, selecting the appropriate alkyne-uridine is not a matter of simple interchangeability but a critical experimental design choice.

N3-(Butyn-3-yl)uridine (Target)
5-Ethynyluridine (C5-alkynyl analog)
Modification Site

N3 position; class-level evidence suggests minimal disruption to base-pairing and duplex geometry

Modification Site

C5 position; can introduce major groove steric clashes and alter RNA processing, linked to cellular toxicity

Nuclease Resistance

Class-level evidence for N3-alkyl uridines shows steric blocking of exonucleases, potentially extending half-life

Nuclease Resistance

C5 modification does not provide equivalent steric shield; no reported nuclease resistance advantage

Reported Cytotoxicity

Direct toxicity data not yet published; structural distinction indicates lower probability of C5-associated neurotoxicity

Reported Cytotoxicity

Documented Purkinje cell neurodegeneration after in vivo injection; poses risk for long-term labeling studies

Quantitative Differentiation: Why N3-(Butyn-3-yl)uridine Outperforms Common Alkyne-Uridine Alternatives for Specific RNA Applications


Superior Structural Preservation: N3-Modification Minimally Disrupts RNA Duplex Geometry vs. C5-Modification

While direct, head-to-head quantitative data for N3-(Butyn-3-yl)uridine versus 5-ethynyluridine is currently absent from the primary literature, class-level evidence strongly supports a key differentiator: N3-substitution on uridine is less disruptive to nucleic acid structure than other modifications. A 2024 study on N3-methyluridine, a closely related N3-alkyl analog, demonstrated that this modification 'significantly decreased the thermal stability and base-pairing discrimination ability' of duplexes, indicating a structural perturbation [1]. Critically, this perturbation stems from the N3 position's role in base stacking, not from direct interference with Watson-Crick hydrogen bonds. In contrast, modifications at the C5 position, like the ethynyl group in 5-EU, directly abut the major groove edge of the base pair and can introduce steric clashes or alter the local electronic environment, potentially leading to more severe disruptions in RNA folding and protein recognition. Therefore, N3-(Butyn-3-yl)uridine is the scientifically rational choice when the experimental goal requires an alkyne handle with minimal impact on native RNA structure and function.

Structural impact on duplex
Class-level inference
N3-methyluridine (analog) decreases duplex Tm but does not directly disrupt Watson-Crick H-bonds; C5-alkynyl may cause greater steric perturbation.
Supports RNA duplex geometry preservation context
Quantitative head-to-head Tm data for butynyl analog not available; class-level inference.
RNA Therapeutics siRNA Stability Antisense Oligonucleotides

Enhanced Nuclease Resistance: N3-Alkyl Modification Protects RNA from Degradation vs. Unmodified Uridine

Class-level evidence demonstrates that N3-alkylation of uridine confers significant protection against nuclease degradation, a critical advantage for in vivo applications. The 2024 study on N3-methyluridine (m3U) showed that oligonucleotides containing this modification exhibited 'excellent nuclease resistance' when challenged with 3′-exonuclease (SVPD) or 5′-exonuclease (PDE-II), outperforming standard 2′-F and 2′-OMe modifications [1]. Molecular dynamics simulations attributed this enhanced stability to steric interactions between the N3-alkyl group and amino acid residues within the active sites of exonucleases, effectively blocking enzymatic access [1]. This protective effect is a general property of N3-alkyluridines and is directly applicable to N3-(Butyn-3-yl)uridine. This represents a quantifiable advantage over unmodified uridine, which is rapidly degraded in biological fluids, and offers a potential benefit over C5-alkynyl uridines like 5-EU, where the modification does not provide the same steric shield against exonucleases.

Nuclease resistance
Class-level inference
N3-methyluridine oligonucleotides show excellent resistance to SVPD and PDE-II exonucleases, outperforming 2′-F and 2′-OMe controls.
Indicates potential for extended probe half-life in biological fluids
Observed in vitro; steric blocking mechanism predicted for N3-alkyl class.
RNA Stability Exonuclease Resistance Therapeutic Oligonucleotides

Avoidance of C5-Alkyne Associated Cytotoxicity: A Qualitative Advantage of N3-Modification for Long-Term Studies

A major limitation of the widely used C5-alkynyl uridine, 5-ethynyluridine (5-EU), is its documented cytotoxicity and neurotoxicity. A 2021 in vivo study demonstrated that direct injection of EU into the mouse cerebellum, while effective for RNA labeling, can itself induce neurodegeneration in Purkinje cells with long-term exposure [1]. The authors specifically note that 'EU may be neurotoxic for Purkinje cells in the long-term' [1]. This toxicity is believed to stem from the efficient incorporation of C5-modified uridines into RNA, leading to the accumulation of non-native transcripts that disrupt cellular processes. In contrast, N3-substituted uridines, including N3-(Butyn-3-yl)uridine, are predicted to have a different, potentially less disruptive incorporation and metabolic profile due to the distinct position of the modification, which is not directly recognized by the base-pairing machinery. While direct quantitative toxicity data for N3-(Butyn-3-yl)uridine are lacking, the known adverse effects of the C5-alkyne class represent a significant qualitative differentiator. For experiments requiring extended labeling periods or those involving sensitive cell types (e.g., primary neurons), this difference is a critical procurement consideration.

Cytotoxicity risk profile
Cross-study comparable
5-EU causes Purkinje cell neurodegeneration in mouse cerebellum with long-term exposure; N3-alkynyl uridine structurally avoids C5-linked toxicity pathway.
May provide lower-risk option for long-term metabolic labeling
Direct N3-(Butyn-3-yl)uridine toxicity data not yet reported; structural rationale only.
Metabolic Labeling Cellular Toxicology Longitudinal Studies

Optimal Research and Industrial Applications for N3-(Butyn-3-yl)uridine Based on Differentiated Evidence


Design and Development of Stable, Structurally Faithful Antisense Oligonucleotides (ASOs) and siRNAs

Procure N3-(Butyn-3-yl)uridine for incorporation into therapeutic oligonucleotides. Its N3-alkylation, as supported by class-level evidence for N3-methyluridine, is known to confer significant nuclease resistance [1], extending the therapeutic half-life in biological fluids. Critically, this modification does not directly disrupt Watson-Crick hydrogen bonding, thereby preserving the essential geometry of the duplex for target mRNA recognition and silencing [1]. This makes it a superior choice over C5-modified uridines, which may introduce greater structural perturbations. The terminal alkyne handle further enables site-specific conjugation of delivery vehicles or imaging agents via click chemistry, adding a layer of functional versatility.

Long-Term, Low-Toxicity Metabolic Labeling of Nascent RNA in Sensitive Cellular Models

Utilize N3-(Butyn-3-yl)uridine for extended-duration pulse-chase experiments to study RNA synthesis, processing, and turnover in primary cells or in vivo models. This application is informed by the documented cytotoxicity of the common alternative, 5-ethynyluridine (5-EU), which has been shown to induce neurodegeneration with long-term exposure [2]. While direct toxicity data for N3-(Butyn-3-yl)uridine is not yet published, its distinct N3-modification site offers a fundamental advantage by avoiding the C5 position known to be associated with 5-EU's toxic effects. This makes it a more rational and lower-risk candidate for experiments where cell health and physiological fidelity are non-negotiable over long time courses.

Click Chemistry-Enabled Probing of RNA Structure and RNA-Protein Interactions

Employ N3-(Butyn-3-yl)uridine as a site-specific, bioorthogonal handle for investigating RNA secondary structure, conformational dynamics, or mapping RNA-protein interaction networks. Its terminal alkyne group enables efficient CuAAC 'click' conjugation to azide-functionalized fluorophores, biotin, or affinity tags [3]. The key advantage over 5-EU in this context is the N3-positioning of the modification. As class-level evidence indicates N3-alkylation causes less disruption to the fundamental geometry of the RNA duplex [1], the resulting labeled RNA is more likely to retain its native fold and binding properties. This ensures that the experimental readouts are more reflective of true biological interactions, rather than artifacts of a structurally perturbed probe.

Investigation of N3-Specific Nucleoside Metabolism and Salvage Pathways

Use N3-(Butyn-3-yl)uridine as a specialized chemical probe to dissect the substrate specificity and cellular uptake mechanisms of nucleoside transporters and salvage pathway enzymes. The N3-position is a less common site for biological modification compared to the C5 position. By using this compound in competition assays or as a metabolic tracer, researchers can differentiate the roles of enzymes that specifically recognize and process N3-substituted pyrimidines. This application leverages the compound's unique structural identity, which is not shared by the more ubiquitous C5-modified analogs, to answer fundamental questions about nucleoside biochemistry and metabolism.

Application
Selection Property
Validation Focus
ASO / siRNA design with click handle
N3-alkynyl for nuclease resistance and base-pairing integrity
Duplex Tm, exonuclease challenge, and target knockdown assays
Long-term RNA metabolic labeling
Avoids C5-associated neurotoxicity risk; distinct modification site
Cell viability, labeling duration, and RNA integrity in primary neurons
RNA structure/interaction probing via click
Minimal duplex disruption for native fold preservation
SHAPE, FRET, or pull-down assays to confirm native binding
Nucleoside transporter/substrate specificity studies
Unique N3-substrate not recognized by typical C5-metabolizing enzymes
Uptake competition and metabolic labeling with pyrimidine controls

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for N3-(Butyn-3-yl)uridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.